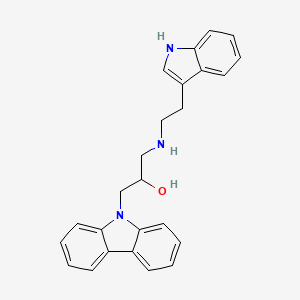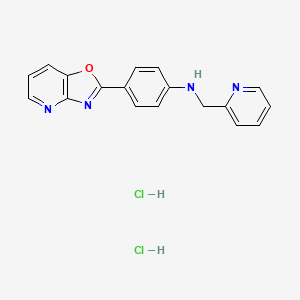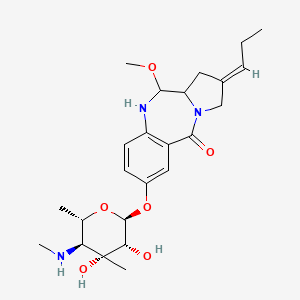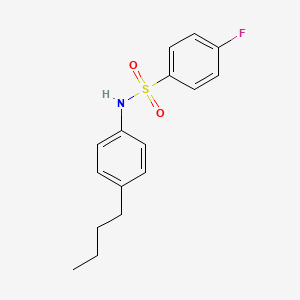![molecular formula C28H37NO4 B1669933 (1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one CAS No. 53760-20-6](/img/structure/B1669933.png)
(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one is a natural product found in Pestalotia and Phomopsis with data available.
Scientific Research Applications
Structural and Isomerization Studies
Research involving complex organic molecules often includes studying their structural properties and behaviors, such as spontaneous isomerization. For example, Afonin et al. (2017) conducted a study on the spontaneous E/Z isomerization of certain compounds, demonstrating the intricate behaviors these molecules can exhibit under specific conditions. Such studies are crucial for understanding the stability and reactivity of complex organic compounds in various environments (Afonin et al., 2017).
Synthetic Applications
Complex organic molecules are often the focus of synthetic chemistry research, aiming to develop new methodologies for their synthesis. For instance, Basavaiah and Satyanarayana (2001) described a novel approach for synthesizing functionalized propellano-bislactones, showcasing the potential of innovative synthetic routes in creating complex molecular architectures (Basavaiah & Satyanarayana, 2001).
Biological Activity Studies
Some research focuses on the biological activities of complex organic compounds. For example, studies on the synthesis and characterization of aza-uracil derivatives, as conducted by El‐Barbary et al. (2011), explore the antimicrobial properties of synthesized compounds, highlighting the potential of complex molecules in therapeutic applications (El‐Barbary, Hafiz, & Abdel-wahed, 2011).
Material Science Applications
Research on complex organic molecules also extends into materials science, where these compounds can be used to develop new materials with unique properties. Lligadas et al. (2007) synthesized biobased polyurethane networks using fatty-acid-based aromatic triols, demonstrating the application of complex organic compounds in creating sustainable materials (Lligadas, Ronda, Galià, & Cádiz, 2007).
Mechanism of Action
Target of Action
Similar compounds are known to interact with certain cellular structures, such as actin filaments .
Mode of Action
It’s known that similar compounds can interfere with actin polymerization, a crucial process for cell movement and division .
Biochemical Pathways
Given its potential interaction with actin, it could impact pathways related to cell motility, division, and intracellular transport .
Result of Action
Compounds that disrupt actin polymerization can lead to changes in cell shape, impaired cell division, and potentially cell death .
properties
CAS RN |
53760-20-6 |
|---|---|
Molecular Formula |
C28H37NO4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)/b12-8+,14-13+/t17-,18+,21-,22-,23+,24-,25+,27-,28+/m0/s1 |
InChI Key |
UKQNIEMKORIOQM-RPSWBRMKSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)O |
SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Deacetylcytochalasin H; Deacetylcytochalasin-H; DeacetylcytochalasinH; Cytochalasin J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2R)-2-amino-3-({5-[(E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propyl]-1H-indole](/img/structure/B1669850.png)

![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)
![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)
![2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1669856.png)
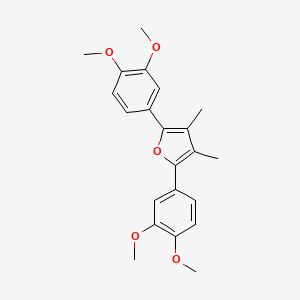
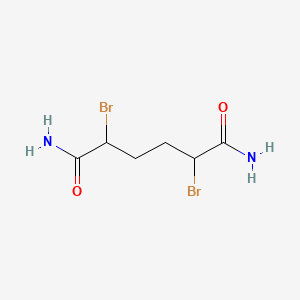

![3,8-Diazabicyclo[3.2.1]octane, 3-(6-chloro-3-pyridazinyl)-](/img/structure/B1669865.png)
![4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1669867.png)
